molecular formula C20H32O5 B1157430 8-iso Prostaglandin E2-d4

8-iso Prostaglandin E2-d4

Cat. No.: B1157430
M. Wt: 356.5 g/mol
InChI Key: XEYBRNLFEZDVAW-APSMZUSFSA-N
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Description

Overview of Isoprostanes as Bioactive Lipids

Isoprostanes are a family of prostaglandin-like compounds that are formed in the body through the non-enzymatic, free-radical catalyzed peroxidation of essential fatty acids, most notably arachidonic acid. wikipedia.orgnih.gov Unlike prostaglandins (B1171923), which are synthesized via enzymatic pathways involving cyclooxygenase (COX) enzymes, the formation of isoprostanes is a direct consequence of oxidative stress. wikipedia.org This unique origin makes them a valuable and accurate indicator of lipid peroxidation in both animal and human models. wikipedia.orgvumc.org

These bioactive lipids are not merely byproducts of oxidative damage; many possess potent biological activities. tandfonline.comtandfonline.com For instance, certain isoprostanes have been shown to be powerful vasoconstrictors and have been implicated in various physiological and pathological processes, including inflammation, ischemia-reperfusion injury, diabetes, and atherosclerosis. tandfonline.comtandfonline.com They can be found either attached to cell membranes or freely circulating in bodily fluids, and their chemical stability allows for their detection in various biological samples. researchgate.net

Characterization of 8-iso Prostaglandin (B15479496) E2 as an E2-Series Isoprostane

8-iso Prostaglandin E2 is a specific member of the E2-series of isoprostanes, which are isomers of the enzymatically formed prostaglandin E2 (PGE2). caymanchem.comnih.gov It is produced from the peroxidation of arachidonic acid and is characterized by a cyclopentane (B165970) ring structure. caymanchem.comijomeh.eu Research has shown that 8-iso PGE2 exhibits a range of biological effects. For example, it is a potent renal vasoconstrictor in rats. caymanchem.comglpbio.com Studies have also demonstrated its ability to inhibit platelet aggregation induced by other compounds. glpbio.comchemical-suppliers.eu Furthermore, it has been found to act on the thromboxane (B8750289) A2 receptor, leading to vasoconstriction and platelet aggregation. medchemexpress.com

The subject of this article, 8-iso Prostaglandin E2-d4, is a deuterated version of 8-iso PGE2. glpbio.com This means that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms, a heavier isotope of hydrogen. glpbio.com This isotopic labeling makes this compound an ideal internal standard for the quantification of its non-deuterated counterpart, 8-iso PGE2, in biological samples using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). glpbio.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C20H28D4O5 glpbio.combiocompare.com
Molecular Weight 356.5 g/mol glpbio.combiocompare.com
Appearance A solution in methanol (B129727) biocompare.com
Purity ≥99% deuterated forms (d1-d4) biocompare.com
Storage Temperature -20°C glpbio.com

Historical Context of Isoprostane Research and Discovery

The discovery of isoprostanes is a relatively recent event in the history of biomedical research. In 1990, a team of researchers at Vanderbilt University, led by L. Jackson Roberts and Jason D. Morrow, first reported the existence of these novel prostaglandin-like compounds. wikipedia.orgvumc.org Their initial discovery focused on F2-isoprostanes, which were found to be produced in vivo through a non-cyclooxygenase, free radical-catalyzed mechanism. tandfonline.com

Subsequent research by Morrow and colleagues revealed the in vivo formation of other classes of isoprostanes, including those with D- and E-ring structures. mdpi.com This groundbreaking work opened up a new avenue for investigating the role of free radicals in human health and disease. nih.gov The development of methods to accurately measure isoprostanes, particularly F2-isoprostanes, has provided researchers with a reliable tool to assess oxidative stress in vivo. nih.govvumc.org

Table 2: Key Research Findings on 8-iso Prostaglandin E2

Research Area Finding
Renal Function Potent renal vasoconstrictor in rats, decreasing glomerular filtration rate and renal plasma flow. caymanchem.comglpbio.com
Platelet Aggregation Inhibits U-46619 and I-BOP-induced platelet aggregation. caymanchem.comglpbio.comchemical-suppliers.eu
Vascular Effects Induces vasoconstriction via the thromboxane A2 receptor. medchemexpress.comresearchgate.net In some contexts, it has been shown to cause vasodilation of porcine coronary arteries. chemical-suppliers.eu
Ocular Effects Studies in monkeys have shown it can reduce intraocular pressure. jamanetwork.com
Respiratory System Demonstrated bronchodilation in porcine tracheal smooth muscle. chemical-suppliers.eu
Allergic Rhinitis Contributes to nasal obstruction in a mouse model of allergic rhinitis through the thromboxane receptor. nih.gov
Bone Metabolism Enhances RANKL-dependent osteoclastic potential of marrow hematopoietic precursors. medchemexpress.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O5

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1S,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16-,17+,19+/m0/s1/i5D2,8D2

InChI Key

XEYBRNLFEZDVAW-APSMZUSFSA-N

SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H]([C@@H](CC1=O)O)/C=C/[C@H](CCCCC)O

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O

Synonyms

8-epi PGE2-d4; 8-iso PGE2-d4

Origin of Product

United States

Biosynthesis and Formation Pathways of 8 Iso Prostaglandin E2

Non-Enzymatic Free Radical-Catalyzed Peroxidation of Arachidonic Acid

The primary route for the formation of 8-iso Prostaglandin (B15479496) E2 is the non-enzymatic peroxidation of arachidonic acid, initiated by free radicals. nih.govresearchgate.net This process is a key event in cellular oxidative stress, where reactive oxygen species attack polyunsaturated fatty acids. nih.gov

The formation of isoprostanes from arachidonic acid follows a classic free radical chain reaction mechanism, which can be broken down into three main stages: initiation, propagation, and termination. washington.edu

Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a free radical, such as the hydroxyl radical (•OH). nih.gov This results in the formation of an arachidonyl radical.

Propagation: The arachidonyl radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical. nih.gov This peroxyl radical can then abstract a hydrogen atom from another arachidonic acid molecule, propagating the chain reaction and forming a lipid hydroperoxide. washington.edunih.gov

Termination: The chain reaction ceases when two radicals react with each other to form a non-radical product.

This chain reaction leads to the formation of a complex mixture of lipid peroxidation products, including the precursors to 8-iso PGE2. nih.gov

A significant feature of isoprostane biosynthesis is that it primarily occurs while arachidonic acid is still esterified to membrane phospholipids (B1166683). nih.gov This is a key distinction from the COX-mediated pathway, which acts on free arachidonic acid that has been cleaved from the membrane by phospholipases. nih.govresearchgate.net The free radicals attack the polyunsaturated fatty acid chains directly within the lipid bilayer of cellular membranes. nih.gov Following their formation, phospholipases can then hydrolyze the ester bond, releasing the newly formed 8-iso PGE2 and other isoprostanes into the cell and circulation. nih.gov

Distinction from Cyclooxygenase (COX)-Derived Prostaglandins (B1171923)

While structurally similar to prostaglandins, isoprostanes, including 8-iso PGE2, have key differences that arise from their distinct formation pathways. hmdb.ca

A primary structural distinction between isoprostanes and COX-derived prostaglandins lies in the orientation of their side chains relative to the prostane (B1239271) ring. nih.govresearchgate.net In isoprostanes, the side chains are predominantly in a cis orientation, a result of the kinetically favored formation of their endoperoxide intermediates. hmdb.ca In contrast, prostaglandins synthesized by the COX enzymes have their side chains exclusively in a trans configuration. nih.govnih.gov

Because their formation is a non-enzymatic process, isoprostanes are generated as racemic mixtures. nih.govpharmaguideline.com This means that an equal amount of each possible stereoisomer is produced, resulting in an optically inactive mixture. pharmaguideline.commasterorganicchemistry.com In total, the free radical-catalyzed peroxidation of arachidonic acid can lead to the formation of 64 different F2-isoprostane isomers. nih.gov COX-derived prostaglandins, on the other hand, are synthesized stereospecifically due to the enzymatic nature of their production. researchgate.net

Endoperoxide Intermediates in 8-iso Prostaglandin E2 Formation

The formation of 8-iso PGE2 proceeds through unstable bicycloendoperoxide intermediates, which are analogous to the prostaglandin endoperoxides PGG2 and PGH2 formed in the COX pathway. nih.govtaylorandfrancis.com After the initial formation of a peroxyl radical from arachidonic acid, a 5-exo cyclization occurs, followed by the addition of a second oxygen molecule to create a PGG2-like endoperoxide. nih.gov This intermediate can then be reduced to a PGH2-like compound. nih.gov Subsequent isomerization of this endoperoxide intermediate leads to the formation of E- and D-ring isoprostanes, including 8-iso PGE2. nih.gov The depletion of cellular reducing agents, such as glutathione, can favor the formation of these E- and D-ring isoprostanes over the F-ring isoprostanes. nih.gov

Epimerization Processes and Conversion to Prostaglandin E2 and D2

8-iso-PGE2 is chemically less stable than its enzymatic counterpart, Prostaglandin E2 (PGE2), particularly in buffered solutions where it can undergo epimerization. nih.gov This process involves a change in the stereochemistry at a single chiral center, converting 8-iso-PGE2 into the more stable and biologically well-characterized PGE2. This conversion can be catalyzed by acid or base.

Research has demonstrated that this conversion is not limited to in vitro conditions but also occurs in vivo. nih.gov This finding is significant as it establishes a direct link between oxidative stress (the source of 8-iso-PGE2) and the generation of potent bioactive prostaglandins that are typically associated with enzymatic pathways.

Furthermore, the isoprostane pathway contributes to the formation of Prostaglandin D2 (PGD2). nih.gov Evidence suggests that just as 8-iso-PGE2 epimerizes to PGE2, other D-ring isoprostanes can rearrange to form PGD2. nih.gov Studies in rats subjected to oxidant stress have detected racemic PGE2 and PGD2 in liver tissue phospholipids, supporting the in vivo conversion from their isoprostane precursors. nih.gov In these models, levels of racemic PGD2 were found to increase significantly after inducing oxidant stress with carbon tetrachloride, accounting for a substantial portion of the total PGD2 detected in urine. nih.gov

The table below summarizes key research findings regarding the formation of PGE2 and PGD2 from the isoprostane pathway.

FindingOrganism/ModelKey ResultReference
In vivo generation of racemic PGE2 and PGD2Rats with induced oxidant stressRacemic PGE2 and PGD2 were found esterified in liver phospholipids at levels of 24 ± 16 ng/g and 37 ± 12 ng/g, respectively. nih.gov
Increased racemic PGD2 in urineRats treated with carbon tetrachlorideA 35-fold increase in racemic PGD2 was observed in urine, representing approximately 30% of the total urinary PGD2. nih.gov
In vitro instability of 8-iso-PGE2Buffered solutions8-iso-PGE2 is significantly more unstable than PGE2 and undergoes epimerization to PGE2. nih.gov

Biological Functions and Mechanisms of 8 Iso Prostaglandin E2 in Preclinical Models

Renal Vascular Actions in Animal Models

In animal studies, 8-iso PGE2 has been identified as a significant modulator of renal hemodynamics, demonstrating potent vasoconstrictor properties. caymanchem.comnih.govnih.gov

8-iso PGE2 is recognized as a potent renal vasoconstrictor in rats. caymanchem.comnih.gov This activity is noteworthy as it suggests a role for this isoprostane in the regulation of renal vascular tone. The vasoconstrictor effect of 8-iso-PGE2 in the rat kidney can be blocked by the thromboxane (B8750289)/endoperoxide (TxA2/PGH2) receptor antagonist SQ29548, indicating that its mechanism of action involves this specific receptor pathway. nih.gov

The vasoconstrictor activity of 8-iso PGE2 directly impacts key indicators of renal function. Studies involving direct infusion into the renal artery of rats have provided specific data on its effects on the glomerular filtration rate (GFR) and renal plasma flow (RPF). caymanchem.com A significant decrease of 80% in both GFR and RPF was observed without a corresponding effect on systemic blood pressure, highlighting a localized and potent action within the renal vasculature. glpbio.comcaymanchem.com

Table 1: Effect of 8-iso Prostaglandin (B15479496) E2 on Renal Function in Rats

ParameterExperimental ConditionObserved EffectReference
Glomerular Filtration Rate (GFR)Infusion into the renal artery (4 µg/kg/min)80% decrease glpbio.comcaymanchem.com
Renal Plasma Flow (RPF)Infusion into the renal artery (4 µg/kg/min)80% decrease glpbio.comcaymanchem.com
Systemic Blood PressureInfusion into the renal artery (4 µg/kg/min)No significant effect glpbio.comcaymanchem.com

Platelet Activity Modulation in Experimental Systems

Beyond its renal effects, 8-iso PGE2 also influences platelet function. It demonstrates a complex interaction with platelets, primarily acting as an inhibitor of aggregation induced by specific agonists. caymanchem.comnih.gov

In experimental settings using human and rat platelets, 8-iso PGE2 has been shown to inhibit platelet aggregation initiated by thromboxane receptor agonists. nih.gov It effectively counteracts the pro-aggregatory signals of compounds like U-46619 and I-BOP. caymanchem.comnih.gov The inhibitory concentration (IC50) values quantify this antagonistic activity. caymanchem.comnih.gov Interestingly, while it inhibits agonist-induced aggregation, very high concentrations of 8-iso PGE2 (≥10 µM) have been observed to weakly induce human platelet aggregation on their own. nih.gov

Table 2: Inhibitory Activity of 8-iso Prostaglandin E2 on Platelet Aggregation

Thromboxane Receptor AgonistIC50 of 8-iso PGE2Reference
U-466190.5 µM (or 5 x 10-7 M) caymanchem.comnih.gov
I-BOP5 µM (or 5 x 10-6 M) caymanchem.comnih.gov

Receptor Interactions and Intracellular Signaling

The biological effects of 8-iso PGE2 are mediated through its interaction with specific cell surface receptors, which in turn activates intracellular signaling cascades.

Evidence strongly indicates that 8-iso PGE2 interacts with thromboxane/endoperoxide (TxA2/PGH2) receptors. nih.govnih.gov This is supported by findings that its renal vasoconstrictor effects and its direct, albeit weak, pro-aggregatory actions on platelets are inhibited by the TxA2/PGH2 receptor antagonist SQ29548. nih.gov Furthermore, its ability to inhibit aggregation induced by TxA2 receptor agonists like U-46619 points to a competitive interaction at this receptor site. nih.gov While the TxA2/PGH2 receptor is a primary target, some research has suggested the possibility of a unique isoprostane receptor, similar but distinct from the classical TxA2/PGH2 receptor, which may also mediate the actions of 8-iso-PGE2. nih.gov In endothelial cells, the pro-inflammatory effect of 8-iso-PGE2, specifically the stimulation of monocyte binding, is also blocked by the antagonist SQ29548, further confirming the involvement of the thromboxane A2 receptor. nih.gov

Evidence for Putative Isoprostane Receptors

The biological actions of 8-iso Prostaglandin E2 (8-iso-PGE2) are mediated through its interaction with specific cell surface receptors. Evidence from preclinical studies suggests that 8-iso-PGE2 does not have a single, exclusive receptor but rather interacts with established prostanoid receptors. Notably, a significant body of research points to the thromboxane/endoperoxide (TxA2/PGH2) receptor, also known as the TP receptor, as a key target for 8-iso-PGE2. nih.gov

In rat models, the potent renal vasoconstrictor effect of 8-iso-PGE2 can be blocked by TP receptor antagonists like SQ29548, indicating that its vascular effects are mediated through this receptor. nih.gov Further studies on human and rat platelets have shown that 8-iso-PGE2 can inhibit platelet aggregation induced by TP receptor agonists, although it only induces aggregation at high concentrations. nih.gov This dual activity suggests it may act as a partial agonist or antagonist at the TP receptor depending on the tissue and conditions.

Some research has also suggested the existence of a unique isoprostane receptor, distinct from the known prostanoid receptors, that may mediate some of the effects of 8-iso-PGE2. nih.gov However, the molecular identity of such a receptor has not yet been definitively established.

Additionally, there is evidence for the interaction of 8-iso-PGE2 with prostaglandin E (EP) receptors. Specifically, studies on the isolated rat stomach have indicated that 8-iso-PGE2 can inhibit noradrenaline release through an interaction with EP3 receptors. nih.gov This effect was not blocked by TP receptor antagonists but was abolished by an EP receptor antagonist, highlighting a distinct mechanism of action in this tissue. nih.gov

Link to Phosphoinositide Metabolism

The direct link between 8-iso Prostaglandin E2 and the phosphoinositide metabolism signaling pathway in preclinical models is not extensively documented in the current scientific literature. While its structural analog, Prostaglandin E2 (PGE2), is known to stimulate phosphoinositide turnover and inositol (B14025) phosphate (B84403) accumulation in various cell types, such as mouse osteoblasts, similar detailed mechanistic studies for 8-iso-PGE2 are less clear. nih.govnih.gov The activation of some prostanoid receptors, like the EP1 subtype which is a target for PGE2, is known to couple to phospholipase C and subsequently stimulate the phosphoinositide pathway. fn-test.com Given that 8-iso-PGE2 interacts with some EP receptors, it is plausible that it may influence phosphoinositide metabolism, but direct preclinical evidence specifically detailing this link for the 8-iso isomer remains to be fully elucidated.

Comparative Biological Activities with Other Isoprostanes and Prostaglandins (B1171923)

The biological activities of 8-iso-PGE2 are often understood in comparison to other isoprostanes and the more classically known prostaglandins. These comparisons help to delineate its unique physiological and pathological roles.

Similarities and Differences with 8-epi Prostaglandin F2α (8-iso PGF2α)

8-iso-PGE2 and 8-epi Prostaglandin F2α (8-iso-PGF2α) are both F2-isoprostanes and share some biological activities, primarily related to their vasoconstrictor properties. nih.gov However, there are notable differences in their potency and receptor interactions.

In the human umbilical vein, both 8-iso-PGE2 and 8-iso-PGF2α induce concentration-dependent contractions, and these effects are mediated by TP receptors. nih.gov However, 8-iso-PGE2 is significantly more potent as a vasoconstrictor in this tissue than 8-iso-PGF2α. nih.gov

A key difference lies in their interactions with other prostanoid receptors. In the isolated rat stomach, while both compounds inhibit the release of noradrenaline, their effects are mediated by different receptors. The inhibitory action of 8-iso-PGF2α is mediated through TP receptors, whereas 8-iso-PGE2 acts via EP3 receptors. nih.gov Furthermore, the inhibitory potency of 8-iso-PGE2 on noradrenaline release is greater than that of 8-iso-PGF2α. nih.gov

Biological Activity8-iso Prostaglandin E28-epi Prostaglandin F2αReference
Vasoconstriction (Human Umbilical Vein)More potentLess potent nih.gov
Receptor for VasoconstrictionTP ReceptorTP Receptor nih.gov
Inhibition of Noradrenaline Release (Rat Stomach)More potentLess potent nih.gov
Receptor for Noradrenaline Release InhibitionEP3 ReceptorTP Receptor nih.gov
Platelet AggregationInhibits agonist-induced aggregationWeak TP receptor agonist caymanchem.com

Relationship and Functional Analogies to Prostaglandin E2

8-iso-PGE2 shares a close structural relationship with Prostaglandin E2 (PGE2), which is synthesized via the cyclooxygenase (COX) pathway. This structural similarity leads to some overlap in their biological activities, particularly concerning their interaction with EP receptors. nih.gov

PGE2 is a well-known mediator of inflammation, pain, and fever, and it exerts its diverse effects through four subtypes of EP receptors (EP1, EP2, EP3, and EP4). fn-test.com The finding that 8-iso-PGE2 can also act on EP receptors, such as the EP3 subtype, suggests that it may share some functional analogies with PGE2. nih.gov For instance, the activation of EP3 receptors is often associated with inhibitory effects on adenylyl cyclase and a decrease in cyclic AMP levels, a mechanism that 8-iso-PGE2 may also utilize in certain tissues. nih.gov

However, a key distinction is their origin. PGE2 is produced enzymatically by COX, and its production is often upregulated during inflammation. fn-test.com In contrast, 8-iso-PGE2 is formed non-enzymatically through free radical-mediated lipid peroxidation, making it a marker of oxidative stress. caymanchem.comglpbio.com This difference in formation implies that 8-iso-PGE2 may play a more prominent role in pathologies associated with oxidative stress.

While both can influence vascular tone, their primary mechanisms can differ. PGE2's effects on blood vessels are complex and receptor-dependent, leading to either vasodilation or vasoconstriction. fn-test.com 8-iso-PGE2, on the other hand, is predominantly characterized as a vasoconstrictor in many vascular beds, often acting through TP receptors, a pathway less commonly associated with PGE2. nih.govcaymanchem.com

Feature8-iso Prostaglandin E2Prostaglandin E2Reference
Synthesis Pathway Non-enzymatic (Free radical peroxidation)Enzymatic (Cyclooxygenase) fn-test.comcaymanchem.com
Primary Receptor Interaction TP and EP Receptors (e.g., EP3)EP Receptors (EP1-4) nih.govnih.govfn-test.com
Role as a Biomarker Oxidative StressInflammation fn-test.comcaymanchem.com
Primary Vascular Effect VasoconstrictionVasodilation or Vasoconstriction (receptor-dependent) nih.govfn-test.com

8 Iso Prostaglandin E2 As a Biomarker in Research Models

Conceptual Framework of Isoprostanes as Oxidative Stress Biomarkers

Isoprostanes are a class of prostaglandin-like compounds that are formed in vivo primarily through the non-enzymatic, free-radical-catalyzed peroxidation of arachidonic acid. This process is independent of the cyclooxygenase (COX) enzymes that are responsible for the synthesis of classical prostaglandins (B1171923). Among the various isoprostanes, 8-iso Prostaglandin (B15479496) E2 (8-iso-PGE2) has emerged as a significant biomarker for monitoring oxidative stress in various research models.

The measurement of isoprostanes, including 8-iso-PGE2, is widely regarded as a reliable and accurate method for assessing lipid peroxidation and oxidative stress in vivo. Unlike many other biomarkers of oxidative damage, isoprostanes are stable molecules that can be detected in various biological fluids and tissues. Their formation is a direct consequence of the chemical modification of lipids by reactive oxygen species, providing a specific index of this pathological process. The utility of 8-iso-PGE2 and other isoprostanes as biomarkers is underscored by their elevated levels in a range of conditions associated with oxidative stress.

Methodological Approaches to Distinguish Lipid Peroxidation Pathways in Experimental Models

A key challenge in the study of lipid peroxidation is to differentiate between the products formed via non-enzymatic, free-radical-mediated pathways and those generated through enzymatic pathways, such as the cyclooxygenase (COX) pathway. While isoprostanes are predominantly formed non-enzymatically, some studies suggest that COX enzymes may also contribute to their production under certain conditions.

A methodological approach to distinguish between these pathways involves the simultaneous measurement of an isoprostane and its corresponding enzymatically produced prostaglandin and calculating their ratio. This concept has been most extensively validated for the F2-isoprostane, 8-iso-prostaglandin F2α (8-iso-PGF2α), and its corresponding prostaglandin, PGF2α. nih.govnih.gov

High Ratio (8-iso-PGF2α >> PGF2α): A high ratio is indicative of a predominance of non-enzymatic lipid peroxidation, as this pathway generates significantly more isoprostanes than prostaglandins. nih.gov

Low Ratio (8-iso-PGF2α ≈ PGF2α): A low ratio suggests a greater contribution from the enzymatic COX pathway, which primarily produces prostaglandins. nih.gov

While this principle is well-established for F2-isoprostanes, the application of an 8-iso-PGE2/PGE2 ratio is an area of ongoing research. Studies have shown that 8-iso-PGE2 can be formed and subsequently epimerize to PGE2, suggesting a complex relationship between the non-enzymatic and enzymatic pathways for E-series prostaglandins. Further research is needed to fully validate the use of the 8-iso-PGE2/PGE2 ratio as a definitive tool to distinguish lipid peroxidation pathways in various experimental models.

Detection of 8-iso Prostaglandin E2 in Biological Samples for Research Purposes

The quantification of 8-iso-PGE2 in biological samples is crucial for its use as a biomarker in research. Various analytical techniques have been employed for its detection, each with its own advantages and limitations.

8-iso-PGE2 can be detected and quantified in a range of biological matrices from animal models, including tissues, plasma, and urine. nih.govnih.gov The choice of sample type often depends on the specific research question and the desire for invasive versus non-invasive sampling.

Plasma: Plasma levels of isoprostanes provide a snapshot of systemic oxidative stress. However, measurement in plasma can be challenging due to the potential for auto-oxidation of arachidonic acid ex vivo, which can lead to artificially elevated levels. nih.gov

Urine: Urinary measurement of isoprostanes is a non-invasive method to assess whole-body oxidative stress. Urinary levels are generally higher and more stable than in plasma, making it a preferred matrix for many studies. nih.govnih.gov

Tissues: Direct measurement in tissues allows for the assessment of lipid peroxidation in specific organs or regions of interest.

The following table summarizes representative levels of the closely related and more frequently measured 8-iso-PGF2α in different biological samples, which can provide a general context for expected concentrations of isoprostanes.

Biological SampleReported Concentration Range of 8-iso-PGF2α (pg/mL)Reference
Human Plasma40 - 100 nih.gov
Human Urine180 - 500 (pg/mg creatinine) nih.gov
Human Exhaled Breath Condensate~30.9 ± 17.2 nih.gov

Exhaled breath condensate (EBC) has emerged as a non-invasive biological fluid for monitoring airway inflammation and oxidative stress. nih.govmdpi.comnih.gov The collection of EBC is simple and well-tolerated, making it particularly suitable for longitudinal studies and for use in sensitive populations.

Studies have successfully detected 8-isoprostane-like immunoreactivity in EBC, providing evidence for the presence of isoprostanes in the airways. nih.gov Radioimmunoassays (RIA) and other immunoassays are commonly used for the detection of isoprostanes and prostaglandins in EBC. nih.gov However, these methods may have limitations in terms of specificity, and more sensitive and specific techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly being employed for accurate quantification. nih.gov

The following table provides an overview of reported concentrations of "8-isoprostane" (often referring to 8-iso-PGF2α) in EBC from various studies.

Study PopulationMean Concentration of 8-isoprostane in EBC (pg/mL)Reference
Healthy Children34.2 ± 4.5 mdpi.com
Steroid-naïve Asthmatic Children56.4 ± 7.7 mdpi.com
Former Asbestos (B1170538) Workers69.5 ± 6.6 mdpi.com
Healthy Control Group (for asbestos study)47.0 ± 7.8 mdpi.com

Advanced Analytical Methodologies for 8 Iso Prostaglandin E2 and Its Deuterated Standard

Role of 8-iso Prostaglandin (B15479496) E2-d4 as an Internal Standard in Quantitative Analysis

In the realm of quantitative analysis, particularly in mass spectrometry, internal standards are crucial for ensuring accuracy and precision. scioninstruments.comclearsynth.com They are compounds added to a sample in a known quantity to correct for the loss of analyte during sample preparation and to account for variations in instrument response. wisdomlib.orgtexilajournal.com 8-iso Prostaglandin E2-d4 serves as an ideal internal standard for the quantification of 8-iso PGE2. glpbio.com

Deuterated standards, such as this compound, are considered the gold standard because their physical and chemical properties are nearly identical to the analyte of interest. researchgate.net This similarity ensures that the internal standard and the analyte behave almost identically during extraction, derivatization, and chromatography. texilajournal.com The key difference lies in their mass, due to the presence of deuterium (B1214612) atoms, which allows them to be distinguished by a mass spectrometer. scioninstruments.com

Application in Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is a highly accurate method for quantifying molecules and is the gold standard for the analysis of small molecules like prostaglandins (B1171923). This technique involves adding a known amount of a stable isotope-labeled version of the analyte, such as this compound, to the sample. cdc.gov The deuterated standard acts as an internal calibrant, co-eluting with the endogenous analyte. texilajournal.com

The principle of SID-MS relies on the measurement of the ratio of the signal intensity of the endogenous, unlabeled analyte to that of the isotopically labeled internal standard. clearsynth.com Because the standard and analyte exhibit near-identical behavior during sample processing and analysis, this ratio remains constant even if there is sample loss. researchgate.net This methodology effectively compensates for matrix effects, which are variations in signal intensity caused by other components in the sample matrix, thereby ensuring highly precise and accurate quantification. clearsynth.com

Chromatographic Techniques for Separation and Purification

The separation of 8-iso Prostaglandin E2 from its isomers and other interfering compounds in complex biological matrices is a critical step before mass spectrometric detection. nih.gov Various chromatographic techniques are employed for this purpose, with gas chromatography and liquid chromatography being the most prominent.

Gas Chromatography (GC) Coupled with Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) has been a cornerstone for the analysis of isoprostanes, including 8-iso PGE2. nih.govresearchgate.net This technique offers high sensitivity and selectivity. nih.gov However, a significant drawback is the requirement for extensive sample purification and chemical derivatization to make the prostaglandins volatile enough for GC analysis. nih.govnih.govsfrbm.org

The derivatization process typically involves converting the carboxylic acid group to a pentafluorobenzyl (PFB) ester and the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers. nih.gov Following derivatization, the sample is injected into the GC, where the compounds are separated based on their boiling points and interactions with the stationary phase of the capillary column. nih.gov The separated compounds then enter the mass spectrometer for detection. Negative ion chemical ionization (NICI) is often used as it provides high sensitivity for the PFB derivatives. researchgate.net

Parameter Description Reference
Derivatization Conversion to volatile derivatives (e.g., PFB esters, TMS ethers) is necessary for GC analysis. nih.govnih.gov
Column Fused silica (B1680970) capillary columns, such as a DB1701, provide good separation of isomers. nih.gov
Ionization Negative Ion Chemical Ionization (NICI) offers high sensitivity for detection. researchgate.net
Detection Selected Ion Monitoring (SIM) is used to monitor specific ions for the analyte and internal standard. nih.gov

Liquid Chromatography (LC), High-Performance Liquid Chromatography (HPLC), and Ultra-High-Performance Liquid Chromatography (UHPLC)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), has become the preferred method for the analysis of prostaglandins due to its high selectivity, sensitivity, and reduced need for sample derivatization compared to GC-MS. nih.govnih.gov HPLC and UHPLC systems offer superior resolution and faster analysis times. nih.govresearchgate.net

LC-MS/MS methods allow for the direct analysis of prostaglandins in their native form, simplifying sample preparation. nih.gov The use of tandem mass spectrometry (MS/MS) provides an additional layer of selectivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, such as PGE2-d4. nih.gov

Technique Advantages Reference
LC-MS/MS High selectivity and sensitivity, minimal sample derivatization required. nih.gov
HPLC Robust and widely used for the separation of prostaglandin isomers. nih.gov
UHPLC Offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.govmdpi.com

The successful separation of 8-iso Prostaglandin E2 from its numerous isomers is highly dependent on the choice of the HPLC or UHPLC column and the composition of the mobile phase. nih.govnih.gov

Column Selection: Reversed-phase columns, particularly C18 columns, are widely used for the separation of prostaglandins. mdpi.comresearchgate.net Columns packed with smaller particles (e.g., 1.7 µm in UHPLC) provide higher efficiency and better resolution. mdpi.com For challenging separations of specific isomers, phenyl-hexyl columns have also been shown to be effective. nih.gov Chiral chromatography can be employed to separate enantiomers, although it may not resolve all diastereomers like 8-iso-PGE2 and ent-PGE2. researchgate.net

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). nih.govmastelf.com The addition of a small amount of a weak acid, like formic acid or acetic acid (e.g., 0.1%), to the mobile phase is crucial. nih.govmdpi.com This suppresses the ionization of the carboxylic acid group of the prostaglandins, leading to better retention and peak shape on reversed-phase columns. mdpi.com Gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to achieve optimal separation of the various prostaglandins and their metabolites within a reasonable analysis time. nih.gov

Parameter Common Choices Purpose Reference
Stationary Phase C18, Phenyl-HexylProvides hydrophobic interaction for separation. nih.govmdpi.com
Mobile Phase (Aqueous) Water with 0.1% formic or acetic acidControls retention and improves peak shape. nih.govmdpi.com
Mobile Phase (Organic) Acetonitrile, MethanolElutes the analytes from the column. nih.govmastelf.com
Elution Mode GradientAllows for the separation of compounds with a wide range of polarities. nih.gov

Before chromatographic analysis, 8-iso Prostaglandin E2 and its deuterated standard must be extracted from the complex biological matrix (e.g., plasma, urine, tissue homogenate) and purified to remove interfering substances. nih.govmdpi.com The two most common techniques for this are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.com

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used method for the purification and concentration of prostaglandins. nih.govacs.orgsigmaaldrich.com It involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov For prostaglandins, reversed-phase sorbents like C18 (octadecyl-bonded silica) are commonly used. nih.gov The analytes are retained on the sorbent while impurities are washed away. The purified prostaglandins are then eluted with a small volume of an organic solvent. nih.gov Polymeric weak anion-exchange sorbents have also been shown to provide high recovery and reproducibility. acs.org

A typical SPE procedure for prostaglandins involves the following steps:

Conditioning: The sorbent is prepared with an organic solvent (e.g., methanol) followed by water. mdpi.com

Loading: The acidified sample is loaded onto the cartridge. nih.gov

Washing: The cartridge is washed with a weak solvent to remove interfering compounds. nih.govacs.org

Elution: The prostaglandins are eluted with a stronger organic solvent (e.g., methanol or acetonitrile). mdpi.com

Liquid-Liquid Extraction (LLE): LLE is another common technique used to extract prostaglandins from biological samples. nih.govceon.rs This method separates compounds based on their relative solubilities in two different immiscible liquids, typically an aqueous phase and an organic solvent. mdpi.com For prostaglandins, an acidified aqueous sample is extracted with an organic solvent such as ethyl acetate. dmbj.org.rs A modified LLE procedure utilizing phase separation has been shown to improve extraction yield and provide a cleaner product for instrumental analysis. nih.govdmbj.org.rs

Extraction Method Principle Advantages Common Solvents/Sorbents Reference
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.High recovery, good purification, and concentration.C18, Polymeric weak anion-exchange. nih.govacs.org
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Simple and effective for initial sample cleanup.Ethyl acetate, Hexane. ceon.rsdmbj.org.rs

Mass Spectrometric Detection Strategies

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a highly specific and sensitive technique for the quantification of 8-iso Prostaglandin E2 (8-iso PGE2). The use of a deuterated internal standard, such as this compound, is integral to this methodology, enhancing the accuracy of measurements.

Tandem Mass Spectrometry (MS/MS) for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is a powerful analytical technique that offers increased specificity and sensitivity for the detection of 8-iso PGE2, even in complex biological matrices. nih.govresearchgate.netulisboa.pt This method involves the selection of a specific precursor ion, its fragmentation, and the subsequent monitoring of a specific product ion. This two-stage filtering process significantly reduces background noise and interferences, allowing for more precise quantification.

Multiple Reaction Monitoring (MRM) is a highly selective and sensitive mode of analysis in tandem mass spectrometry. nih.govulisboa.pt The selection and optimization of MRM transitions are critical for the accurate quantification of 8-iso PGE2 and its deuterated internal standard, 8-iso PGE2-d4. For the analysis of E2 series prostaglandins and isoprostanes, specific mass transitions are utilized. For instance, a common transition for PGE2 and its isomers like 8-iso PGE2 is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 351.2 to a product ion of m/z 189.5. nih.gov Research has indicated that the 351/189 mass transition offers higher selectivity compared to other transitions like 351/271. nih.gov For the deuterated internal standard, a distinct mass transition is monitored to differentiate it from the endogenous analyte. For PGE2-d4, a typical MRM transition is m/z 355.2 to m/z 275.5. nih.gov

Table 1: Exemplary MRM Transitions for PGE2 Isomers and Deuterated Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)
8-iso Prostaglandin E2351.2189.5
Prostaglandin E2-d4355.2275.5

This table is for illustrative purposes. Optimal transitions may vary based on instrumentation and experimental conditions.

The optimization of precursor and product ions is a crucial step in developing a robust MS/MS method. nih.govnih.gov This process involves infusing a standard solution of the analyte into the mass spectrometer and systematically adjusting parameters to achieve the strongest and most stable signal. For prostaglandins like PGE2 and its isomers, the precursor ion is typically the deprotonated molecule [M-H]⁻ in negative ion mode, which has an m/z of 351. uab.edu Collision-induced dissociation (CID) of this precursor ion generates a series of product ions. The fragmentation of PGE2 often involves the loss of water molecules and characteristic cleavages of the carbon skeleton. uab.eduacs.org The product ion at m/z 189 is a characteristic fragment resulting from the loss of the side chain from the ω-end of the molecule. nih.gov The use of deuterated standards, such as PGE2-d4, aids in confirming the fragmentation pathways. For example, the collision of PGE2-d4 primarily produces a product ion at m/z 193.5, confirming the location of the deuterium labels and the fragmentation pattern. nih.gov The selection of the most abundant and specific product ion for MRM analysis is critical for achieving high sensitivity and minimizing interferences. nih.gov

Considerations for Trace Analysis and Matrix Effects in Biological Samples

The quantification of 8-iso PGE2 in biological samples such as plasma, urine, and tissue homogenates presents significant challenges due to its very low concentrations and the complexity of the biological matrix. nih.govnih.gov Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. nih.govtandfonline.com

To mitigate these challenges, several strategies are employed:

Effective Sample Preparation: Solid-phase extraction (SPE) is a widely used technique to clean up biological samples and concentrate the analyte of interest. nih.govlipidmaps.org This method helps to remove interfering substances such as salts, proteins, and other lipids that can cause matrix effects. nih.gov

Use of an Internal Standard: The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification. lipidmaps.orgglpbio.comnih.gov This internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. lipidmaps.org It is added to the sample at the beginning of the extraction process and co-elutes with the endogenous analyte, experiencing the same matrix effects and extraction losses. lipidmaps.org By calculating the ratio of the analyte signal to the internal standard signal, these variations can be corrected for, leading to more accurate and precise results. nih.gov

Immunological Assay Methods (e.g., EIA, RIA) in Research Contexts

Immunological assays, such as Enzyme Immunoassays (EIA) and Radioimmunoassays (RIA), provide an alternative to mass spectrometry for the quantification of isoprostanes, including those of the E2 series. ulisboa.ptnih.gov These methods are based on the principle of competitive binding, where the analyte in the sample competes with a labeled tracer for a limited number of binding sites on a specific antibody. oxfordbiomed.comoxfordbiomed.com The amount of tracer bound to the antibody is inversely proportional to the concentration of the analyte in the sample. oxfordbiomed.comoxfordbiomed.com

While mass spectrometry is considered the gold standard for its specificity, immunoassays are valuable tools in many research settings. ulisboa.ptnih.gov However, it is important to be aware of potential cross-reactivity with other related compounds, which can lead to less accurate results compared to LC-MS/MS. ulisboa.pttandfonline.com

Limitations Regarding Specificity and Potential for Cross-Reactivity

The accurate quantification of 8-iso Prostaglandin E2 (8-iso PGE2) and the use of its deuterated standard, this compound, are subject to significant analytical challenges. These challenges primarily revolve around the specificity of the analytical methods employed, with both immunoassays and mass spectrometry-based techniques presenting distinct limitations. The inherent structural similarity of 8-iso PGE2 to other eicosanoids, particularly other isomers, is a major source of potential cross-reactivity and analytical interference.

Immunoassay-Based Methods

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), are widely used for the quantification of eicosanoids due to their high throughput and relatively low cost. However, a significant limitation of these methods is the potential for cross-reactivity of the antibodies with structurally related compounds. This is particularly relevant for 8-iso PGE2, which shares a core structure with numerous other prostaglandins and isoprostanes.

Research has shown that antibodies developed for Prostaglandin E2 (PGE2) can exhibit cross-reactivity with 8-iso PGE2. For instance, a commercially available monoclonal ELISA kit for PGE2 demonstrates a 2.5% cross-reactivity with 8-iso PGE2. caymanchem.com While this may seem low, the presence of high concentrations of 8-iso PGE2 or other cross-reacting compounds in a sample could lead to an overestimation of the actual PGE2 concentration, and conversely, an assay for 8-iso PGE2 could be affected by the presence of PGE2 and other related molecules.

The following table details the cross-reactivity profile of a monoclonal antibody-based PGE2 immunoassay, highlighting the potential for interference from 8-iso PGE2 and other eicosanoids.

CompoundCross-Reactivity (%)
Prostaglandin E2100%
Prostaglandin E343.0%
Prostaglandin E118.7%
8-iso Prostaglandin E2 2.5%
Sulprostone1.25%
6-keto Prostaglandin F1α1.0%
8-iso Prostaglandin F2α0.25%
Prostaglandin A20.04%
13,14-dihydro-15-keto Prostaglandin E20.02%
Prostaglandin D2<0.01%
Prostaglandin F2α<0.01%

This interactive data table is based on data from a commercially available Prostaglandin E2 ELISA kit and illustrates the potential for cross-reactivity with 8-iso Prostaglandin E2 and other related compounds.

This inherent lack of absolute specificity in immunoassays can compromise the accuracy of the results, especially when analyzing complex biological matrices where a multitude of structurally similar lipids are present.

Mass Spectrometry-Based Methods

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a higher degree of specificity compared to immunoassays for the analysis of 8-iso PGE2. This is due to its ability to separate compounds based on their chromatographic properties and then identify them based on their specific mass-to-charge ratio (m/z) and fragmentation patterns. However, even with the high selectivity of LC-MS/MS, challenges related to specificity, particularly isomeric interference, persist.

8-iso PGE2 is one of many isomers of prostaglandin E2, all of which have the same molecular weight and can produce similar fragment ions in the mass spectrometer. nih.gov Therefore, chromatographic separation is crucial to distinguish 8-iso PGE2 from its isomers. Complete separation of all isoprostane isomers can be challenging to achieve, and co-elution of an interfering isomer can lead to inaccurate quantification. nih.govnih.gov For example, studies have shown that without adequate chromatographic resolution, various PGE2 and PGD2 isomers can interfere with the accurate measurement of 8-iso PGE2. nih.gov

The use of a stable isotope-labeled internal standard, such as this compound, is a critical strategy to address some of these limitations. By having a known amount of the deuterated standard that is chemically identical to the analyte, it can co-elute with the endogenous 8-iso PGE2. While 8-iso PGE2-d4 cannot resolve the issue of co-eluting isomers, it plays a crucial role in correcting for variability in sample preparation, extraction efficiency, and matrix effects that can suppress or enhance the ionization of the analyte in the mass spectrometer. The ratio of the signal from the endogenous analyte to the deuterated standard allows for more accurate and precise quantification, as both compounds are affected similarly by these sources of analytical error. nih.gov

Despite the advantages of using a deuterated internal standard, the fundamental challenge of achieving complete chromatographic separation of all potential isomeric interferences remains a key limitation in the highly specific quantification of 8-iso Prostaglandin E2 by LC-MS/MS.

Emerging Research Avenues and Future Directions in 8 Iso Prostaglandin E2 Studies

Further Elucidation of Unidentified Biological Roles in Diverse Preclinical Models

While initially characterized as a product of lipid peroxidation, emerging evidence from various preclinical models suggests that 8-iso-PGE2 possesses distinct biological activities that are yet to be fully understood. wikipedia.org Its role as a potent renal vasoconstrictor in rats is well-documented, an effect that can be blocked by thromboxane (B8750289) receptor antagonists. nih.govcaymanchem.com However, its functions in other physiological and pathological contexts are an active area of investigation.

Preclinical studies are beginning to explore the involvement of isoprostanes in neurodegenerative diseases like Alzheimer's, where they are associated with the disease's pathogenesis. nih.govmdpi.com In the cardiovascular system, beyond vasoconstriction, research points to a complex role in platelet aggregation. nih.gov Studies in rat and human platelets have shown that 8-iso-PGE2 can induce aggregation at high concentrations but, conversely, can inhibit aggregation induced by other agonists at lower concentrations. nih.gov Furthermore, experiments on isolated rat stomachs have indicated that 8-iso-PGE2 can inhibit the release of noradrenaline, suggesting a potential role in modulating sympathetic nervous system activity. nih.gov These findings encourage further investigation in diverse preclinical models to uncover the full spectrum of 8-iso-PGE2's biological effects.

Preclinical Model/System Observed Biological Effect of 8-iso-PGE2 / Isoprostanes Potential Area of Investigation Reference
Rat KidneyPotent vasoconstrictionModulation of renal blood flow and glomerular filtration rate nih.govcaymanchem.com
Human and Rat PlateletsWeak aggregation at high concentrations; inhibition of agonist-induced aggregationRegulation of thrombosis and hemostasis nih.gov
Isolated Rat StomachInhibition of noradrenaline releaseNeuromodulation in the gastrointestinal tract and autonomic nervous system nih.gov
In Vitro Neurodegenerative ModelsAssociation with pathogenesis of Alzheimer's diseaseRole in neuronal cell death and neuroinflammation nih.gov
Cardiovascular Disease ModelsCorrelation with disease severityDirect mediation of disease progression beyond oxidative stress marker nih.gov

Advancements in Analytical Methodologies for Enhanced Resolution and Sensitivity of Isoprostanes

The accurate measurement of isoprostanes is fundamental to understanding their biological roles. Historically, gas chromatography-mass spectrometry (GC-MS) was the primary method for their quantification. oxfordbiomed.comnih.gov While robust, this technique often involves extensive sample preparation. oxfordbiomed.com Over the years, significant advancements have led to the development of more sensitive and high-throughput methods, including liquid chromatography-tandem mass spectrometry (LC-MS/MS), radioimmunoassay (RIA), and enzyme-linked immunosorbent assay (ELISA). oxfordbiomed.commdpi.com

LC-MS/MS is now widely regarded as the most accurate and specific method for isoprostane analysis. oxfordbiomed.comoxfordbiomed.com Its high resolution allows for the separation of individual isoprostane isomers, which is critical given that dozens of isomers can be formed from a single fatty acid. oxfordbiomed.comwikipedia.org The inclusion of a deuterated internal standard, such as 8-iso Prostaglandin (B15479496) E2-d4, is crucial for correcting for sample loss during preparation and analysis, thereby ensuring high accuracy. oxfordbiomed.comnih.gov Recent developments, such as the use of Ultra-Performance Liquid Chromatography (UPLC), have further enhanced the resolution and efficiency of separation, allowing for quantification in the low picogram range. nih.govnih.gov Future advancements will likely focus on improving throughput, minimizing sample volume requirements, and developing standardized protocols to ensure comparability of results across different laboratories. mdpi.com

Analytical Technique Key Features Advantages Challenges Reference
GC-MS Gas Chromatography separation with Mass Spectrometry detection.High resolution and sensitivity (picogram range).Extensive sample preparation, low throughput. oxfordbiomed.comnih.gov
LC-MS/MS Liquid Chromatography separation with Tandem Mass Spectrometry detection.Considered the "gold standard"; high accuracy, specificity, and excellent separation of isomers. Use of deuterated standards (e.g., 8-iso PGE2-d4) is key.High equipment cost. oxfordbiomed.comoxfordbiomed.comnih.gov
Immunoassays (ELISA, RIA) Antibody-based detection.High-throughput, relatively lower cost.Potential for cross-reactivity with related compounds, leading to higher measured values compared to MS methods. oxfordbiomed.commdpi.com

Investigation of 8-iso Prostaglandin E2 in Specific Cellular and Molecular Pathways Beyond Oxidative Stress Response

While isoprostanes are established biomarkers of oxidative stress, their biological activities suggest they are also active signaling molecules. wikipedia.orgnih.gov Research is increasingly focused on elucidating the specific pathways through which 8-iso-PGE2 exerts its effects, independent of its formation via free radical damage. One key area of investigation is its role in inflammation. Cyclopentenone isoprostanes, which can be formed from E-ring isoprostanes, have been shown to potently suppress inflammatory signaling induced by lipopolysaccharides through the inhibition of the NF-κB pathway. semanticscholar.org

Furthermore, the generation of 8-iso-PGE2 can lead to the formation of compounds identical to cyclooxygenase (COX)-derived prostaglandins (B1171923), such as PGE2, through epimerization. nih.gov This suggests a mechanism for the generation of bioactive prostaglandins that is independent of the COX enzymes, potentially contributing to physiological and pathological processes typically associated with COX activity. nih.gov Studies have also implicated 8-iso-PGE2 in the modulation of neurotransmitter release via interactions with prostanoid EP3 receptors, distinct from its effects on thromboxane receptors. nih.gov This points towards a role in cell-to-cell communication in the nervous system. Future research will aim to identify the downstream targets and signaling cascades activated by 8-iso-PGE2 in these non-oxidative stress contexts.

Mechanistic Studies of Isoprostane-Receptor Interactions and Signal Transduction Pathways

The biological effects of 8-iso-PGE2 are mediated through its interaction with specific cell surface receptors. A significant body of evidence indicates that many of the vascular and platelet effects of F- and E-ring isoprostanes are mediated through the thromboxane A2 receptor (TP receptor). nih.govnih.govnih.gov Experimental data show that 8-iso-PGE2 can act as a partial agonist or antagonist at the TP receptor, depending on the specific cellular context and the presence of other agonists. nih.gov

However, some findings have led to the hypothesis that a unique, yet-to-be-identified isoprostane receptor may exist. nih.govcaymanchem.comnih.gov For example, in human platelets, 8-iso-PGF2α appears to signal through both a stimulatory TP-dependent pathway and a separate, inhibitory cAMP-dependent pathway, with evidence for two distinct binding sites. nih.gov The signal transduction following TP receptor activation by isoprostanes is thought to involve G-proteins such as Gq, Gi, and G11, leading to downstream cellular responses. nih.gov In contrast, the inhibition of noradrenaline release by 8-iso-PGE2 in the rat stomach appears to be mediated by EP3 receptors. nih.gov

A primary goal for future research is the definitive identification and characterization of any unique isoprostane receptors. Elucidating the precise molecular interactions—which amino acid residues are critical for binding, and how this binding translates into a conformational change in the receptor—is essential. nih.gov Understanding the subsequent signal transduction cascades, whether through G-protein coupling, cAMP modulation, or phosphorylation cascades, will provide a complete picture of how 8-iso-PGE2 functions as a signaling molecule. nih.govyoutube.com

Receptor Interaction with 8-iso-PGE2 / Isoprostanes Downstream Signaling Pathway Reference
Thromboxane A2 Receptor (TP) Partial agonist/antagonist activity. Mediates vasoconstriction and platelet effects.G-protein coupling (Gq, Gi, G11). nih.govnih.govnih.gov
Prostaglandin E Receptor 3 (EP3) Agonist activity. Mediates inhibition of noradrenaline release in rat stomach.Likely G-protein coupled. nih.gov
Unidentified Isoprostane Receptor(s) Hypothesized to exist based on distinct binding sites and signaling pathways (e.g., cAMP-dependent inhibition in platelets).Currently unknown. nih.govcaymanchem.comnih.gov

Q & A

Basic Research Questions

Q. What is the role of 8-iso Prostaglandin E2-d4 in studying lipid peroxidation, and how is it methodologically distinct from non-deuterated analogs?

  • Answer : this compound is a deuterium-labeled analog used as an internal standard in mass spectrometry to quantify endogenous isoprostanes, such as 8-iso PGF2α, which are biomarkers of oxidative stress. Its deuterated structure minimizes isotopic interference, ensuring accurate quantification during liquid chromatography-tandem mass spectrometry (LC-MS/MS) . Methodologically, researchers must validate its stability under sample preparation conditions (e.g., extraction efficiency, matrix effects) and confirm its chromatographic separation from non-deuterated isomers to avoid co-elution artifacts .

Q. How do researchers optimize LC-MS/MS parameters for quantifying this compound in biological matrices?

  • Answer : Optimization involves:

  • Ionization : Electrospray ionization (ESI) in negative mode, as prostaglandins are acidic.
  • Fragmentation : Monitoring specific transitions (e.g., m/z 353 → 193 for 8-iso PGF2α and m/z 357 → 197 for the deuterated analog) to enhance specificity .
  • Chromatography : Using reverse-phase columns (C18) with mobile phases like methanol/water containing 0.1% acetic acid to improve peak resolution .
  • Validation : Adherence to FDA bioanalytical guidelines for precision (CV <15%), accuracy (85–115%), and lower limit of quantification (LLOQ) determination .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the biological activity of this compound in oxidative stress models?

  • Answer : Key considerations include:

  • Model Selection : Differentiating between in vitro (e.g., cell lines exposed to H₂O₂) and in vivo models (e.g., rodent ischemia-reperfusion injury) to assess tissue-specific oxidative damage .
  • Dose-Response : Testing physiologically relevant concentrations (nM–µM range) to avoid non-specific effects .
  • Controls : Using non-deuterated 8-iso PGE2 and deuterated analogs of related isoprostanes (e.g., 8-iso PGF1α-d9) to isolate assay specificity .
  • Ethical Compliance : Ensuring animal protocols align with institutional review boards (e.g., minimizing sample sizes) .

Q. How can researchers reconcile contradictory data on this compound’s stability in different biological matrices?

  • Answer : Contradictions often arise from:

  • Matrix Effects : Plasma vs. urine may contain varying levels of enzymes (e.g., dehydrogenases) that degrade isoprostanes. Stabilizers like indomethacin (cyclooxygenase inhibitor) or immediate freezing at -80°C are critical .
  • Sample Preparation : Solid-phase extraction (SPE) efficiency can vary by matrix; validating recovery rates (e.g., >70%) using spiked deuterated standards is essential .
  • Analytical Variability : Cross-laboratory discrepancies may stem from LC gradient differences or column aging. Harmonizing protocols via inter-lab validation studies is recommended .

Q. What statistical approaches are appropriate for longitudinal studies measuring this compound in chronic oxidative stress?

  • Answer :

  • Mixed-Effects Models : To account for repeated measures and individual variability.
  • Adjustment for Confounders : Covariates like age, smoking status, or comorbidities must be included .
  • Power Analysis : Sample size calculation based on pilot data to detect clinically meaningful differences (e.g., 20% change in isoprostane levels) .
  • Handling Missing Data : Multiple imputation or sensitivity analyses to address dropouts .

Methodological Challenges and Solutions

Q. How can researchers validate the specificity of immunoassays for this compound given cross-reactivity with structurally similar isoprostanes?

  • Answer :

  • Cross-Reactivity Testing : Compare assay signals against isomers (e.g., 8-iso PGF2β, 15-epi PGF2α) and related metabolites (e.g., 2,3-dinor-8-iso PGF2α) .
  • Orthogonal Validation : Confirm results with LC-MS/MS, which provides superior specificity .
  • Epitope Mapping : For custom antibodies, use competitive ELISA with deuterated vs. non-deuterated analogs to assess binding affinity .

Q. What are the pitfalls in correlating this compound levels with other oxidative stress biomarkers (e.g., malondialdehyde, glutathione), and how can they be mitigated?

  • Answer :

  • Temporal Discrepancies : Isoprostanes reflect real-time oxidative damage, while MDA accumulates over time. Use time-matched sampling .
  • Compartmentalization : Plasma vs. urinary biomarkers may reflect systemic vs. localized stress. Normalize to creatinine or lipid content .
  • Multivariate Analysis : Principal component analysis (PCA) to identify biomarker clusters associated with specific pathologies .

Emerging Research Directions

Q. What novel applications exist for this compound in studying non-enzymatic eicosanoid signaling pathways?

  • Answer :

  • Receptor Binding Studies : Use deuterated analogs to trace interactions with putative receptors (e.g., FP receptors) via radioligand displacement assays .
  • Metabolite Profiling : Identify novel deuterated metabolites in ex vivo systems (e.g., liver microsomes) to map non-cyclooxygenase pathways .
  • Oxidative Stress Chronobiology : Investigate diurnal variations in isoprostane levels using timed deuterated tracer administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.